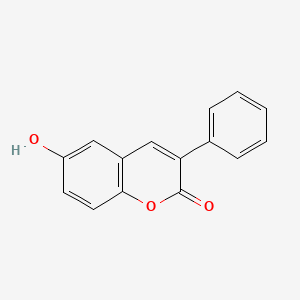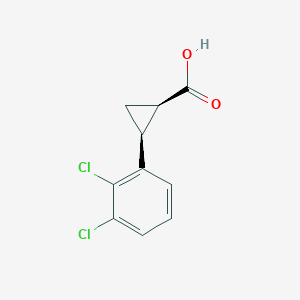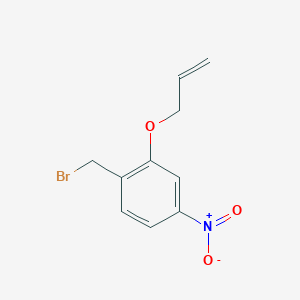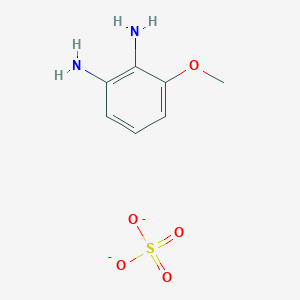![molecular formula C11H8ClN3 B11720565 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrimidoindole core with a chlorine atom at the 4th position and a methyl group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidoindoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole primarily involves the inhibition of kinase enzymes. The compound binds to the ATP binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer and neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2: Similar core structure with different substituents.
Uniqueness
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C11H8ClN3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-chloro-7-methyl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15) |
InChI-Schlüssel |
XVQFFPLKKIZFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


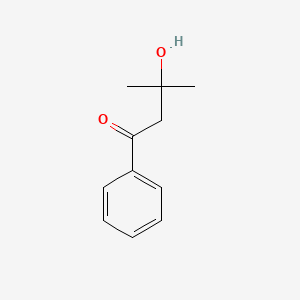
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
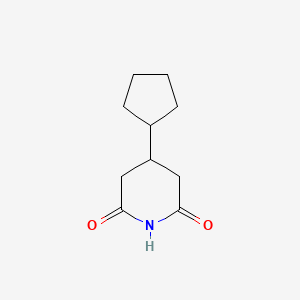
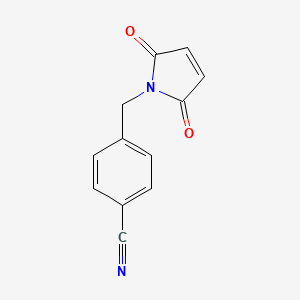

![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)
![2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)
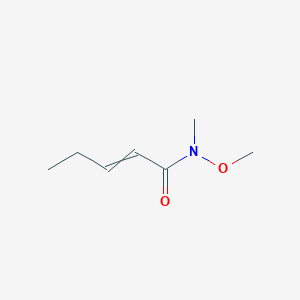
![N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
